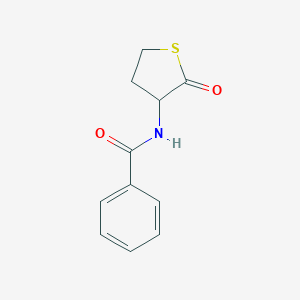![molecular formula C19H23NO2 B494701 1-(oxolan-2-yl)-N-[(2-phenylmethoxyphenyl)methyl]methanamine CAS No. 761418-45-5](/img/structure/B494701.png)
1-(oxolan-2-yl)-N-[(2-phenylmethoxyphenyl)methyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(oxolan-2-yl)-N-[(2-phenylmethoxyphenyl)methyl]methanamine is a complex organic compound that features both benzyloxy and oxolan-2-yl groups
Preparation Methods
The synthesis of 1-(oxolan-2-yl)-N-[(2-phenylmethoxyphenyl)methyl]methanamine typically involves multi-step organic reactions. One common synthetic route starts with the benzyloxyphenyl derivative, which undergoes a series of reactions including alkylation and amination to introduce the oxolan-2-yl group. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the reactions . Industrial production methods may involve similar steps but are optimized for scale, often using continuous flow reactors to improve yield and efficiency .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.
Scientific Research Applications
1-(oxolan-2-yl)-N-[(2-phenylmethoxyphenyl)methyl]methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-(oxolan-2-yl)-N-[(2-phenylmethoxyphenyl)methyl]methanamine exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar compounds include other benzyloxy derivatives and oxolan-2-yl-containing amines. What sets 1-(oxolan-2-yl)-N-[(2-phenylmethoxyphenyl)methyl]methanamine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. For example, compounds like benzyloxyphenylamine and oxolan-2-ylmethylamine share some similarities but lack the combined functionalities that make this compound particularly versatile .
Properties
CAS No. |
761418-45-5 |
|---|---|
Molecular Formula |
C19H23NO2 |
Molecular Weight |
297.4g/mol |
IUPAC Name |
1-(oxolan-2-yl)-N-[(2-phenylmethoxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C19H23NO2/c1-2-7-16(8-3-1)15-22-19-11-5-4-9-17(19)13-20-14-18-10-6-12-21-18/h1-5,7-9,11,18,20H,6,10,12-15H2 |
InChI Key |
SJOLFEXJTQZBFV-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNCC2=CC=CC=C2OCC3=CC=CC=C3 |
Canonical SMILES |
C1CC(OC1)CNCC2=CC=CC=C2OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(acetylamino)-2-methylphenyl]propanamide](/img/structure/B494619.png)
![N-[5-(acetylamino)-2-methylphenyl]-2-methylpropanamide](/img/structure/B494620.png)
![2-[4-(Dimethylamino)phenyl]-5,7,8,10,12-pentazapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1,3(11),6,9,12,14,16,18-octaen-4-one](/img/structure/B494624.png)
![6-Amino-2-(4-chlorophenyl)-5,7,8,10,12-pentazapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1,3(11),6,9,12,14,16,18-octaen-4-one](/img/structure/B494625.png)
![6-Amino-4-oxo-2-phenyl-8-thia-5,10,12-triazapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1,3(11),6,9,12,14,16,18-octaene-7-carbonitrile](/img/structure/B494626.png)
![2-benzyl-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B494628.png)

![(3-amino-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-2-yl)-phenylmethanone](/img/structure/B494632.png)
![Ethyl 3-amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxylate](/img/structure/B494634.png)

![Methyl 3-[(2-ethoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B494639.png)
![N-(2-furylmethyl)-4-[(2-naphthyloxy)methyl]benzamide](/img/structure/B494641.png)

